Cas no 89595-70-0 ((+)-chamaejasmenin C)

(+)-chamaejasmenin C structure
(+)-chamaejasmenin C structure
상품 이름:(+)-chamaejasmenin C
CAS 번호:89595-70-0
MF:C33H28O10
메가와트:584.569430351257
CID:2005895
PubChem ID:102351387

(+)-chamaejasmenin C 화학적 및 물리적 성질

이름 및 식별자

    • (+)-chamaejasmenin C
    • Chamaejasmenin C
    • [ "" ]
    • [3,3′-Bi-4H-1-benzopyran]-4,4′-dione, 2,2′,3,3′-tetrahydro-5,5′,7-trihydroxy-7′-methoxy-2,2′-bis(4-methoxyphenyl)-, [2α,3α(2′R*,3′R*)]- (ZCI)
    • rel-(2R,2′R,3R,3′R)-2,2′,3,3′-Tetrahydro-5,5′,7-trihydroxy-7′-methoxy-2,2′-bis(4-methoxyphenyl)[3,3′-bi-4H-1-benzopyran]-4,4′-dione (ACI)
    • (+)-Ruixianglangdusu A
    • Ruixianglangdusu A
    • NSC687699
    • [3,3'-Bi-2H-1-benzopyran]-4,4'(3H,3'H)-dione, 5,5',7-trihydroxy-7'-methoxy-2,2'-bis(4-methoxyphenyl)-
    • 89595-70-0
    • 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-chroman-3-yl]-2-(4-methoxyphenyl)chroman-4-one
    • 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • Ruixianglangdusu B
    • (2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • CS-0086777
    • HY-123897
    • AKOS040761480
    • (2R,2'R,3S,3'S)-rel-(+)-2,2',3,3'-Tetrahydro-5,5',7-trihydroxy-7'-methoxy-2,2'-bis(4-methoxyphenyl)-[3,3'-bi-4H-1-benzopyran]-4,4'-dione
    • 인치: 1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m1/s1
    • InChIKey: RCENZFSDCKZBLJ-HDFRUCAHSA-N
    • 미소: O=C1C2C(=CC(=CC=2O[C@H](C2C=CC(OC)=CC=2)[C@@H]1[C@@H]1C(=O)C2C(=CC(=CC=2O[C@@H]1C1C=CC(OC)=CC=1)O)O)OC)O

계산된 속성

  • 정밀분자량: 584.16824709g/mol
  • 동위원소 질량: 584.16824709g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 43
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 975
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.6
  • 토폴로지 분자 극성 표면적: 141Ų

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.4±0.1 g/cm3
  • 비등점: 854.3±65.0 °C at 760 mmHg
  • 플래시 포인트: 279.7±27.8 °C
  • 증기압: 0.0±3.3 mmHg at 25°C

(+)-chamaejasmenin C 보안 정보

(+)-chamaejasmenin C 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
TN3629-5mg
Chamaejasmenin C
89595-70-0
5mg
¥ 3330 2024-07-20
ChemFaces
CFN92061-5mg
Chamaejasmenin C
89595-70-0 >=98%
5mg
$413 2023-09-19
TargetMol Chemicals
TN3629-1 ml * 10 mm
Chamaejasmenin C
89595-70-0
1 ml * 10 mm
¥ 5080 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3629-5 mg
Chamaejasmenin C
89595-70-0
5mg
¥5229.00 2022-04-26
ChemFaces
CFN92061-5mg
Chamaejasmenin C
89595-70-0 >=98%
5mg
$498 2021-07-22
TargetMol Chemicals
TN3629-5 mg
Chamaejasmenin C
89595-70-0 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN3629-1 mL * 10 mM (in DMSO)
Chamaejasmenin C
89595-70-0 98%
1 mL * 10 mM (in DMSO)
¥ 5080 2023-09-15
Ambeed
A488715-5mg
Chamaejasmenin C
89595-70-0 98+%
5mg
$266.0 2025-03-05

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:89595-70-0)(+)-chamaejasmenin C
A1241407
순결:99%
재다:5mg
가격 ($):239